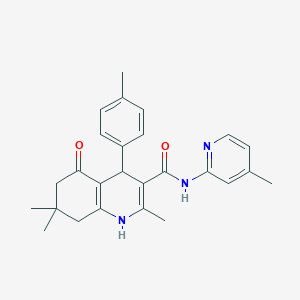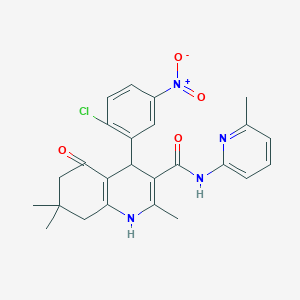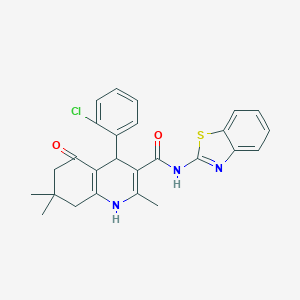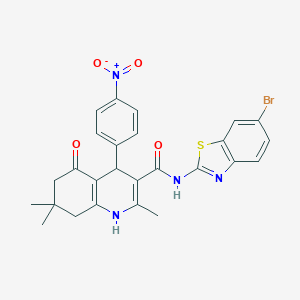![molecular formula C34H25N3O3S2 B304291 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile, also known as DT-010, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, proteins that are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to have a range of biochemical and physiological effects. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the proliferation and induces apoptosis of cancer cells. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile reduces the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to reduce the accumulation of beta-amyloid and alpha-synuclein in the brain.
実験室実験の利点と制限
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
将来の方向性
For 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials for its potential therapeutic applications. 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile's potential as a therapeutic agent for cancer, inflammation, and neurological disorders makes it a promising compound for further research.
合成法
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile is synthesized using a multi-step process that involves the reaction of 4-(2,3-dimethoxyphenyl)-2,6-dichloronicotinonitrile with 10H-phenothiazine-10-one in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 2-oxo-2-(phenothiazin-10-yl)ethyl mercaptan in the presence of sodium hydride and tetrahydrofuran to produce 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile.
科学的研究の応用
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.
特性
製品名 |
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
分子式 |
C34H25N3O3S2 |
分子量 |
587.7 g/mol |
IUPAC名 |
4-(2,3-dimethoxyphenyl)-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C34H25N3O3S2/c1-39-29-16-10-13-23(33(29)40-2)24-19-26(22-11-4-3-5-12-22)36-34(25(24)20-35)41-21-32(38)37-27-14-6-8-17-30(27)42-31-18-9-7-15-28(31)37/h3-19H,21H2,1-2H3 |
InChIキー |
LZYIMRHAPNPHIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
正規SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















